molecular formula C10H13Cl2N B7798465 (1-(4-Chlorophenyl)cyclopropyl)methanamine hydrochloride

(1-(4-Chlorophenyl)cyclopropyl)methanamine hydrochloride

Cat. No.: B7798465
M. Wt: 218.12 g/mol
InChI Key: IKWXZFQVNVITTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(4-Chlorophenyl)cyclopropyl)methanamine hydrochloride (CAS: 123312-22-1) is a cyclopropylmethylamine derivative with a para-chlorophenyl substituent. Its molecular formula is C₁₀H₁₂ClN·HCl (molecular weight: 217.12 when accounting for the hydrochloride salt). Key physical properties include a density of 1.2±0.1 g/cm³, boiling point of 266.5±23.0 °C, and logP of 2.38, indicative of moderate lipophilicity . It is commonly used as an intermediate in pharmaceutical synthesis, particularly in serotonin receptor modulation and microtubule-stabilizing agents .

Properties

IUPAC Name

[1-(4-chlorophenyl)cyclopropyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN.ClH/c11-9-3-1-8(2-4-9)10(7-12)5-6-10;/h1-4H,5-7,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKWXZFQVNVITTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CN)C2=CC=C(C=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acylation with Pivaloyl Chloride

The Royal Society of Chemistry’s protocol demonstrates amine protection as a scalable step for stabilizing intermediates:

Procedure

  • Protection : React (1-(4-Chlorophenyl)cyclopropyl)methanamine with pivaloyl chloride (1.2 eq) in dichloromethane.

  • Deprotection : Hydrolyze the pivalamide with 6M HCl at 80°C for 6 hours.

Advantages

  • Purity : >99% after recrystallization.

  • Scalability : No column chromatography required.

Comparative Analysis of Synthetic Routes

Atom Economy and Environmental Impact

MethodAtom Economy (%)E-Factor
Cyclopropanation785.2
Reductive Amination658.1

The cyclopropanation route exhibits superior atom economy due to minimal byproduct formation during phosphonate condensation.

Industrial Scalability

  • Continuous Flow Reactors : Patent data supports the cyclopropanation method for kilogram-scale production with 96% yield.

  • Catalyst Recycling : Pd/C catalysts in reductive amination can be reused 3–5 times without significant activity loss.

Characterization and Validation

Spectroscopic Data

  • 1^1H NMR (400 MHz, D2_2O): δ 7.35 (d, J = 8.4 Hz, 2H, ArH), 7.28 (d, J = 8.4 Hz, 2H, ArH), 3.12 (s, 2H, CH2_2NH2_2), 1.45–1.39 (m, 4H, cyclopropane).

  • HPLC : Retention time = 6.7 min (C18 column, 70:30 H2_2O/MeCN).

Purity Optimization

  • Centrifugal Partition Chromatography : Resolves polar byproducts using heptane/ethyl acetate/methanol/water (5:5:4:6 v/v).

  • Crystallization : Ethanol/water (3:1) yields 98% pure hydrochloride salt .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at the amine group or cyclopropane ring under controlled conditions:

  • Reagents : Potassium permanganate (KMnO₄) in acidic or neutral media; hydrogen peroxide (H₂O₂) in ethanol.

  • Products :

    • N-Oxide derivatives when oxidizing the amine group.

    • Ring-opened products (e.g., ketones or carboxylic acids) under strong oxidative cleavage of the cyclopropane ring.

Key Data :

Oxidizing AgentConditionsMajor ProductYield (%)Reference
KMnO₄ (0.1 M)H₂SO₄, 60°CCyclopropane ketone72
H₂O₂ (30%)EtOH, RTN-Oxide58

Reduction Reactions

The primary amine group participates in reductive amination or hydrogenation:

  • Reagents : Sodium borohydride (NaBH₄) in methanol; palladium/carbon (Pd/C) under hydrogen gas .

  • Products :

    • Secondary or tertiary amines via reductive alkylation.

    • Dechlorinated derivatives under catalytic hydrogenation .

Experimental Conditions :

  • NaBH₄-mediated reduction at 25°C for 4 hours yields 85% secondary amine .

  • Pd/C (5% w/w) with H₂ (1 atm) selectively removes the chlorine substituent in 68% yield .

Substitution Reactions

The chlorine atom on the phenyl ring or amine group is susceptible to nucleophilic substitution:

  • Reagents : Alkyl halides (e.g., methyl iodide), acyl chlorides, or thiols .

  • Products :

    • Alkylated or acylated amines.

    • Thioether derivatives via SNAr (nucleophilic aromatic substitution) .

Case Study :
Reaction with methyl iodide in DMF at 50°C produces N-methylated derivatives in 90% yield .

Hydrolysis Reactions

The compound’s hydrochloride salt undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Concentrated HCl at 20–40°C cleaves the cyclopropane ring, generating 4-chlorophenylacetic acid derivatives .

  • Basic Hydrolysis : NaOH (2 M) at 80°C yields unstable intermediates prone to polymerization .

Patent Data :

ConditionAcid UsedTemperatureTime (h)Product
AcidicHCl30°C64-Chlorophenyl ketone
BasicNaOH80°C3Polymeric byproducts

Coupling Reactions

The amine group facilitates coupling with carbonyl compounds or heterocycles:

Mechanism :

  • Activation of the amine with TFA.

  • Nucleophilic attack by piperazine on the carbonyl carbon.

Comparative Reactivity

The compound’s reactivity is benchmarked against analogs:

CompoundOxidation Yield (%)Reduction Yield (%)Hydrolysis Efficiency
(1-(4-Chlorophenyl)cyclopropyl)methanamine HCl7285High
4-Chlorobenzylamine6578Moderate
Cyclopropylamine5060Low

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C, releasing HCl gas .

  • Photodegradation : UV light induces cyclopropane ring opening, forming chlorinated alkenes.

Scientific Research Applications

Pharmacological Applications

1.1 Antidepressant Activity
Research has indicated that compounds with similar structures to (1-(4-Chlorophenyl)cyclopropyl)methanamine hydrochloride exhibit antidepressant-like effects. Studies have demonstrated that cyclopropyl amines can act as selective serotonin reuptake inhibitors (SSRIs), which are commonly used in the treatment of depression. The mechanism involves the modulation of serotonin levels in the brain, thereby improving mood and emotional balance .

1.2 Anticancer Potential
The compound has been investigated for its potential anticancer properties. In vitro studies have shown that derivatives of cyclopropyl amines can induce apoptosis in cancer cells by activating apoptotic pathways, such as the release of cytochrome C from mitochondria. This is crucial for the development of new cancer therapies targeting specific tumor types .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its pharmacological properties. Research has focused on modifying the cyclopropyl group and substituents on the aromatic ring to enhance biological activity and selectivity towards specific receptors.

ModificationEffect on ActivityReference
Addition of electron-withdrawing groupsIncreased potency against certain cancer cell lines
Variation in alkyl chain lengthAltered binding affinity to serotonin receptors
Substitution on the aromatic ringEnhanced selectivity for specific receptor subtypes

Case Studies

3.1 Case Study: Antidepressant Efficacy
In a study evaluating the antidepressant efficacy of cyclopropyl amines, this compound was administered to rodent models exhibiting depressive behaviors. Results indicated a significant reduction in depressive symptoms, correlated with increased serotonin levels in the brain .

3.2 Case Study: Cancer Cell Line Testing
A series of experiments were conducted using human cancer cell lines to assess the anticancer activity of this compound. The compound demonstrated a dose-dependent inhibition of cell proliferation across various cancer types, notably breast and lung cancers. The mechanism was linked to its ability to induce apoptosis and inhibit cell cycle progression .

Mechanism of Action

The mechanism of action of (1-(4-Chlorophenyl)cyclopropyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

a. Bromo-Substituted Analogs
  • (1-(4-Bromophenyl)cyclopropyl)methanamine Hydrochloride (CAS: 1208915-57-4) Molecular Formula: C₁₀H₁₂BrN·HCl Molecular Weight: 261.58 Key Differences: The bromine atom increases molecular weight and polarizability compared to chlorine.
b. Trifluoromethyl-Substituted Analogs
  • [1-(Trifluoromethyl)cyclopropyl]methanamine Hydrochloride (CAS: 1783418-59-6)
    • Molecular Formula : C₅H₈ClF₃N
    • Molecular Weight : 182.57
    • Key Differences : The trifluoromethyl group enhances metabolic stability and lipophilicity (logP ≈ 2.8), making it favorable for CNS-targeting drugs. The strong electron-withdrawing effect of CF₃ may reduce basicity compared to the chloro analog .

Positional Isomers

  • (1-(3-Chlorophenyl)cyclopropyl)methanamine Hydrochloride
    • Molecular Formula : C₁₀H₁₂ClN·HCl
    • Key Differences : The meta-chloro substitution alters electronic effects, reducing the compound’s dipole moment compared to the para isomer. This may impact solubility and receptor selectivity .

Heterocyclic Derivatives

  • [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride (CAS: 690632-35-0)
    • Molecular Formula : C₁₀H₉ClN₂S·HCl
    • Molecular Weight : 261.17
    • Key Differences : Replacement of the cyclopropane with a thiazole ring introduces aromaticity and hydrogen-bonding capability. The thiazole’s nitrogen and sulfur atoms may enhance binding to metal ions or polar protein residues .

Structural and Analytical Data Comparison

Table 1: Comparative Properties of Selected Compounds

Compound Name Substituent Molecular Formula Molecular Weight logP Key Spectral Data (¹H NMR, HRMS)
Target Compound (CAS 123312-22-1) 4-Cl C₁₀H₁₂ClN·HCl 217.12 2.38 δ 7.3 (d, J=8.5 Hz, 2H, ArH); HRMS: 181.0658
4-Bromo Analog (CAS 1208915-57-4) 4-Br C₁₀H₁₂BrN·HCl 261.58 2.75 δ 7.4 (d, J=8.5 Hz, 2H, ArH); HRMS: 225.0163
3-Chloro Isomer (CAS EN300-6762821) 3-Cl C₁₀H₁₂ClN·HCl 217.12 2.45 δ 7.2 (m, 1H, ArH); HRMS: 181.0658
Trifluoromethyl Analog (CAS 1783418-59-6) CF₃ C₅H₈ClF₃N 182.57 2.80 δ 2.8 (s, 2H, CH₂NH₂); HRMS: 182.0312

Biological Activity

(1-(4-Chlorophenyl)cyclopropyl)methanamine hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological mechanisms, applications, and relevant case studies.

  • Molecular Formula : C10H13ClN
  • Molecular Weight : 218.12 g/mol
  • IUPAC Name : [1-(4-chlorophenyl)cyclopropyl]methanamine; hydrochloride

The compound is synthesized through the reaction of 4-chlorobenzyl chloride with cyclopropylamine, typically using a base like sodium hydroxide or potassium carbonate to facilitate the reaction, followed by treatment with hydrochloric acid to form the hydrochloride salt.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. It may function as either an agonist or antagonist, influencing various biochemical pathways depending on the biological system under investigation.

Biological Activities

1. Pharmacological Applications

  • Antimicrobial Activity : Initial studies indicate that this compound may exhibit antimicrobial properties. Similar compounds have shown efficacy against various bacterial strains, suggesting potential applications in treating infections .
  • Enzyme Inhibition : The compound's structure suggests it could inhibit specific enzymes, which is a common mechanism for many pharmacologically active agents. For instance, related compounds have demonstrated strong inhibitory effects on urease and acetylcholinesterase .

2. Case Studies and Research Findings

  • A study on related cyclopropylamine derivatives indicated promising results in inhibiting the growth of Plasmodium falciparum, the malaria-causing parasite. Compounds similar to this compound were tested for their effectiveness against different strains of the parasite, showing significant selectivity and potency .
  • Another research highlighted the use of cyclopropyl derivatives in drug design, where modifications led to enhanced biological activity against target enzymes involved in disease pathways .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameAntimicrobial ActivityEnzyme InhibitionSelectivity
This compoundModerateStrongHigh
Cyclopropylamine DerivativesVariableModerateVariable
4-Chlorobenzyl CompoundsStrongWeakLow

Q & A

Q. Table 1. Key Synthetic and Analytical Parameters

ParameterMethod/ValueReference
Reductive Amination ConditionsNaBH(OAc)₃ (2.0 eq), DCE, 24h, RT
HRMS Accuracy Threshold< 3 ppm deviation
Chiral HPLC ColumnChiralpak IA, Hexane/IPA (90:10)
Degradation Half-life (PBS)~48 hours (pH 7.4, 37°C)

Q. Table 2. NMR Assignments for Cyclopropane Protons

Proton Positionδ (ppm)J (Hz)Conformation
Cyclopropane H11.2–1.54.5–6.0Cis
Cyclopropane H21.8–2.18.0–10.0Trans

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.